Cas no 84358-12-3 (1-tert-butoxycarbonylpiperidine-3-carboxylic acid)

1-tert-butoxycarbonylpiperidine-3-carboxylic acid structure
84358-12-3 structure
Product Name:1-tert-butoxycarbonylpiperidine-3-carboxylic acid
N.o CAS:84358-12-3
MF:C11H19NO4
MW:229.27286362648
MDL:MFCD00673775
CID:60685
PubChem ID:2735647
Update Time:2024-10-26

1-tert-butoxycarbonylpiperidine-3-carboxylic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Boc-Piperidine-3-carboxylic acid
    • 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid
    • N-Boc-DL-nipecotic acid
    • N-(tert-Butoxycarbonyl)nipecotic acid~1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
    • Boc-DL-Nip-OH
    • Boc-DL-Nip-OH~N-(tert-Butoxycarbonyl)nipecotic acid~1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
    • 1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester
    • 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
    • 1-Boc-3-piperidinecarboxylic acid
    • 2-Chloroquinoxaline
    • N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine
    • N-BOC- Piperidine-3-carboxylic acid
    • N-BOC-3-piperidinecarboxylic Acid
    • N-Boc-Nipecotic acid
    • N-Boc-Piperidine-3-carboxylic acid or 1-boc-piperidine-3-carboxylic
    • 1-Boc-nipecotic Acid
    • 1-(tert-Butoxycarbonyl)nipecotic Acid
    • 1-tert-Butoxycarbonylpiperidine-3-carboxylic acid
    • n-boc-piperidine-3-carboxylic acid
    • 1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
    • 1-n-boc-piperidine-3-carboxylic acid
    • (+/-)-N-Boc-Nipecotic
    • 1-(1,1-Dimethylethyl) 1,3-piperidinedicarboxylate (ACI)
    • 1,3-Piperidinedicarboxylic acid 1-tert-butyl ester
    • 1-t-Butoxycarbonyl-3-piperidinecarboxylic acid
    • 1-tert-Butoxycarbonylnipecotic acid
    • 1-tert-Butyl 1,3-piperidinedicarboxylate
    • Boc-nipecotic acid
    • N-(tert-Butoxycarbonyl)nipecotic acid
    • N-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
    • N-(tert-Butyloxycarbonyl)piperidine-3-carboxylic acid
    • tert-Butyl 3-carboxypiperidine-1-carboxylate
    • AK-105/40837928
    • 1-(tert-Butoxycarbonyl)-piperidine-3-carboxylic acid
    • N-tert-butoxycarbonyl-3-piperidinecarboxylic acid
    • AC-2182
    • EN300-21759
    • N-t-butoxycarbonylpiperidine-3-carboxylic acid
    • SB10241
    • BOC-NIP-OH
    • 71381-75-4
    • (R)-Boc-Nip-OH, >=97.0% (HPLC)
    • (+/-)-N-t-butoxycarbonyl-nipecotic acid
    • 944280-72-2
    • BCP27214
    • HY-40014
    • B3376
    • CS-W019952
    • (R)-Boc-Nip-OH
    • 1-Boc-3-piperidinecarboxylic acidN-Boc
    • piperidine-1,3-dicarboxylic acid 1-tert butyl ester
    • 1-BOC-3-piperidine carboxylic acid
    • rac-N-(t-butoxycarbonyl)piperidine-3-carboxylic acid
    • SY007910
    • SY016024
    • piperidine-1,3-dicarboxylic acid 1-tert-butyl ester
    • 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
    • 1-tert-Butoxycarbonyl-piperidine-3-carboxylic acid
    • PB19887
    • 1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (+/-)-
    • 1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-piperidinecarboxylic acid
    • (RS)1-tert-butyloxycarbonyl-3-piperidine carboxylic acid
    • DB-013621
    • STK504260
    • F2158-1186
    • n-boc nipecotic acid
    • SB10011
    • 1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (A+/-)-
    • SS-3449
    • piperidine-1,3-dicarboxyli acid 1-tert butyl ester
    • (S)-N-Boc-Piperidine-3-carboxylic acid
    • SY017682
    • N-t-Butoxycarbonylnipecotic acid
    • 84358-12-3
    • 1-tert-butoxycarbonyl nipecotic acid
    • J-504379
    • 1-(tert-butoxycarbonyl) piperidine-3-carboxylic acid
    • AKOS000199467
    • 1-[[(1,1-dimethylethyl)oxy]carbonyl]-3-piperidinecarboxylic acid
    • (RS)-piperidine-1,3-dicarboxylic acid 1-tert.-butyl ester
    • PB34014
    • 1-(t-butoxycarbonyl)-3-piperidinecarboxylic acid
    • NXILIHONWRXHFA-UHFFFAOYSA-N
    • HMS1744J06
    • BCP26810
    • 1-(tert-butoxycarbonyl)-3-piperidine carboxylic acid
    • (R,S)-BOC-NIPECOTIC ACID
    • 1-(tert-butoxycarbonyl)-3-piperidine-carboxylic acid
    • rac 1-boc-piperidine-3-carboxylic acid
    • DTXSID60991708
    • N-(tert-butyloxycarbonyl)nipecotic acid
    • AKOS016338185
    • Z111883478
    • DB-031016
    • MFCD00673775
    • 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid, 98%
    • BP-12338
    • SCHEMBL40057
    • ALBB-007043
    • piperidine-1,3-dicarboxylic acid-1-tert-butyl ester
    • BCP26504
    • Q-103057
    • 1-tert-butoxycarbonylpiperidine-3-carboxylic acid
    • MDL: MFCD00673775
    • Inchi: 1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
    • Chave InChI: NXILIHONWRXHFA-UHFFFAOYSA-N
    • SMILES: O=C(N1CC(C(O)=O)CCC1)OC(C)(C)C
    • BRN: 5539297

Propriedades Computadas

  • Massa Exacta: 229.13100
  • Massa monoisotópica: 229.131
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 282
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: 1.1
  • Superfície polar topológica: 66.8

Propriedades Experimentais

  • Cor/Forma: White to Yellow Solid
  • Densidade: 1.2±0.1 g/cm3
  • Ponto de Fusão: 160°C(lit.)
  • Ponto de ebulição: 353.2±35.0 °C at 760 mmHg
  • Ponto de Flash: 167.4℃
  • PSA: 66.84000
  • LogP: 1.65600
  • Solubilidade: 未确定
  • Pressão de vapor: 0.0±1.7 mmHg at 25°C

1-tert-butoxycarbonylpiperidine-3-carboxylic acid Informações de segurança

  • Símbolo: GHS07
  • Pedir:警告
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315,H319,H335
  • Declaração de Advertência: P261,P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: S26-S36
  • Identificação dos materiais perigosos: Xi
  • Frases de Risco:R36/37/38
  • Condição de armazenamento:Store at room temperature

1-tert-butoxycarbonylpiperidine-3-carboxylic acid Dados aduaneiros

  • CÓDIGO SH:2933399090
  • Dados aduaneiros:

    中国海关编码:

    2933399090

    概述:

    2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-tert-butoxycarbonylpiperidine-3-carboxylic acid Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B3376-5g
1-tert-butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 97.0%(GC&T)
5g
¥80.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B3376-25g
1-tert-butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 97.0%(GC&T)
25g
¥290.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B096R-100g
1-tert-butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 98%
100g
¥249.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B096R-25g
1-tert-butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 98%
25g
¥85.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B096R-5g
1-tert-butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 98%
5g
¥33.0 2022-05-30
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T119059-100g
1-tert-butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 98%
100g
¥258.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T119059-1g
1-tert-butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 98%
1g
¥29.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T119059-5g
1-tert-butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 98%
5g
¥30.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T119059-25g
1-tert-butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 98%
25g
¥76.90 2023-09-01
Fluorochem
019199-1g
1-tert-Butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 98%
1g
£11.00 2022-03-01

1-tert-butoxycarbonylpiperidine-3-carboxylic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Acetone ,  Water ;  12 h, rt
Referência
Highly water-soluble derivatives of the anesthetic agent propofol: in vitro and in vivo evaluation of cyclic amino acid esters
Altomare, Cosimo; et al, European Journal of Pharmaceutical Sciences, 2003, 20(1), 17-26

Método de produção 2

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Methanol ;  0 °C → rt; 17 h, rt
1.2 Reagents: Potassium bisulfate Solvents: Dichloromethane ,  Water ;  pH 2
Referência
Optimization of Small Molecules That Sensitize HIV-1 Infected Cells to Antibody-Dependent Cellular Cytotoxicity
Grenier, Melissa C. ; et al, ACS Medicinal Chemistry Letters, 2020, 11(3), 371-378

Método de produção 3

Condições de reacção
Referência
Quinoxalinylurea derivatives as a novel class of JSP-1 inhibitors
Zhang, Li; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(8), 2118-2122

Método de produção 4

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Methanol ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  pH 3, rt
Referência
Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling
Andersen, Claire; et al, Organic Letters, 2019, 21(7), 2285-2289

Método de produção 5

Condições de reacção
1.1 Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
1.2 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  rt; 6 - 7 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referência
Synthesis of 3-(3-piperidyl)isoquinoline and 3-(4-piperidyl)isoquinoline
Kovalskiy, D. A.; et al, Chemistry of Heterocyclic Compounds (New York, 2009, 45(8), 957-964

Método de produção 6

Condições de reacção
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane ,  Water ;  rt
Referência
Constrained analogues of tocainide as potent skeletal muscle sodium channel blockers towards the development of antimyotonic agents
Catalano, Alessia; et al, European Journal of Medicinal Chemistry, 2008, 43(11), 2535-2540

Método de produção 7

Condições de reacção
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Platinum dioxide Solvents: Water ;  4 d, 4 bar, rt
1.2 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ;  16 h, rt
Referência
Proline-Based Allosteric Inhibitors of Zika and Dengue Virus NS2B/NS3 Proteases
Millies, Benedikt ; et al, Journal of Medicinal Chemistry, 2019, 62(24), 11359-11382

1-tert-butoxycarbonylpiperidine-3-carboxylic acid Raw materials

1-tert-butoxycarbonylpiperidine-3-carboxylic acid Preparation Products

Fornecedores recomendados
上海帛亦医药科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Aoguang Biotechnology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.